2-amino-N-methyl-N-(propan-2-yl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Organic Chemistry and Chemical Synthesis
Benzamide, a molecule with the chemical formula C₇H₇NO, consists of a benzene (B151609) ring attached to an amide functional group. researchgate.netwikipedia.org This fundamental structure is a cornerstone in organic synthesis, serving as a versatile building block for more complex molecules. researchgate.net The amide bond, central to the benzamide scaffold, is ubiquitous in biological systems, contributing to the structure and function of proteins. nih.gov In synthetic chemistry, benzamide derivatives are prized intermediates for creating a wide array of biologically active compounds. researchgate.net Their utility extends to the development of materials, including polymers. researchgate.net The design and synthesis of novel benzamide-based structures remain an active area of research, with a focus on creating α-helix mimetics and other architecturally complex molecules. nih.gov
Unique Structural Features of 2-amino-N-methyl-N-(propan-2-yl)benzamide
The specific arrangement of atoms and functional groups in this compound imparts a unique set of properties that distinguish it from other benzamide derivatives.
| Property | Value |
| CAS Number | 305811-08-9 biosynth.com |
| Molecular Formula | C₁₁H₁₆N₂O biosynth.com |
| Molecular Weight | 192.26 g/mol biosynth.com |
| SMILES | CC(C)N(C)C(=O)C1=CC=CC=C1N biosynth.com |
The amide group in this compound is N,N-disubstituted, meaning the nitrogen atom is bonded to two carbon-containing groups (a methyl and an isopropyl group) in addition to the carbonyl carbon. This structural feature significantly influences the molecule's reactivity. The presence of two substituents on the nitrogen atom creates steric hindrance around the carbonyl carbon, which can reduce its accessibility for nucleophilic attack. fiveable.me Consequently, N,N-disubstituted amides are generally less reactive in nucleophilic acyl substitution reactions compared to primary or secondary amides. fiveable.me This reduced reactivity can be advantageous in organic synthesis, where N,N-disubstituted amides can be employed as protecting groups for amines due to their increased stability. fiveable.me The substitution at the nitrogen can also affect the planarity and resonance stabilization of the amide bond. fiveable.memdpi.com
The amino group (-NH₂) is positioned at the ortho position (carbon 2) of the benzene ring relative to the amide group. As an electron-donating group, the amino group influences the electron density of the aromatic ring, a phenomenon known as a substituent effect. libretexts.orgwikipedia.org Through resonance, the amino group increases the electron density primarily at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution at these sites. pearson.comrsc.org This makes the amino group an "activating" and "ortho, para-directing" group. wikipedia.orgchemistrytalk.org However, the steric bulk of the adjacent N,N-disubstituted amide group can influence the regioselectivity of such reactions. pearson.com Furthermore, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. pearson.com The ortho-amino group can also participate in intramolecular hydrogen bonding with the amide oxygen, which can influence the conformation of the molecule. nih.gov
Overview of Current Research Gaps and Future Academic Potential for this compound
While the fundamental properties of the constituent functional groups of this compound are well-understood within the broader context of organic chemistry, specific experimental and computational data on this particular molecule appear to be limited in publicly available scientific literature. A search for its CAS number (305811-08-9) primarily yields listings in chemical supplier catalogs. biosynth.com
Future academic research could focus on several key areas:
Synthesis and Characterization: Detailed investigation into efficient and scalable synthetic routes for this compound, followed by comprehensive spectroscopic and crystallographic characterization to elucidate its precise three-dimensional structure and conformational preferences.
Reactivity Studies: Exploration of its reactivity in various organic transformations, particularly electrophilic aromatic substitution, to experimentally determine the directing effects of the ortho-amino group in the presence of the sterically demanding N,N-disubstituted amide.
Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to model its electronic structure, predict its reactivity, and understand the energetic barriers for conformational changes.
Potential Applications: Given the biological activity often associated with amino-substituted benzamides, this compound could be screened for various biological activities. acs.orgnih.gov Its structural features might make it a candidate for development as a ligand for specific biological targets.
By systematically addressing these research gaps, the scientific community can gain a more complete understanding of the chemical nature of this compound and its potential utility in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13(3)11(14)9-6-4-5-7-10(9)12/h4-8H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGSVVYYZKYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260052 | |
| Record name | 2-Amino-N-methyl-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-08-9 | |
| Record name | 2-Amino-N-methyl-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305811-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-methyl-N-(1-methylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry Studies of 2 Amino N Methyl N Propan 2 Yl Benzamide
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a flexible molecule like 2-amino-N-methyl-N-(propan-2-yl)benzamide is highly dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds.
Rotational isomers, or conformers, of this compound arise from rotation around several key single bonds: the C(aromatic)-C(carbonyl) bond, the C(carbonyl)-N(amide) bond, the N-C(methyl) bond, and the N-C(isopropyl) bond. Each of these rotations leads to different spatial arrangements with varying steric and electronic interactions, and thus, different potential energies.
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Energy minimization calculations starting from various initial geometries are performed to locate the most stable conformer, which corresponds to the global minimum on the potential energy surface. nih.gov Studies on related acyclic systems often utilize crystal structure data to inform and validate preferred conformations found through computational energy minimization. acs.org
The substituents on this compound have a significant influence on this and other torsion angles:
2-amino group: This electron-donating group can influence the electronic properties of the aromatic ring and may form an intramolecular hydrogen bond with the carbonyl oxygen or the amide nitrogen's hydrogen (if any), which would favor a more planar conformation.
N-methyl and N-isopropyl groups: These alkyl groups introduce significant steric hindrance. The bulky isopropyl group, in particular, will likely force the amide group to twist out of the plane of the benzene (B151609) ring to minimize steric clashes. This rotation would, in turn, reduce the π-conjugation between the ring and the carbonyl group. Research on other substituted benzamides has shown that the ground state torsion angle is a balance between these steric and electronic effects. rsc.org
Table 3: Hypothetical Comparison of Amide Torsion Angles This illustrative table shows how substituents might affect the key torsion angle, based on established principles of steric hindrance. rsc.org
| Compound | Torsion Angle (Ar-C=O) | Primary Influencing Factor |
|---|---|---|
| Benzamide (B126) | ~25° | Balance of conjugation and minimal steric hindrance. |
| This compound | >45° (predicted) | Significant steric repulsion from the N-isopropyl group overcoming conjugative stabilization. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic conformational changes and stability of a molecule within a simulated environment, such as in a solvent. nih.gov For this compound, an MD simulation would provide critical information about its flexibility, solvent interactions, and accessible conformations in an aqueous or organic solution.
The process begins by generating a starting structure of the molecule, which is then placed in a simulation box filled with a chosen solvent, like water. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and solves the equations of motion, advancing the positions and velocities of the atoms in small time steps (on the order of femtoseconds). nih.gov
Analysis of the resulting trajectory can reveal key dynamic properties:
Conformational Flexibility: How the rotatable bonds, such as the N-isopropyl and N-methyl groups, move and what the preferred spatial arrangements (conformers) are.
Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amino (-NH2) and amide groups, and the nonpolar phenyl and isopropyl groups.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule's amino and amide groups and the surrounding solvent molecules.
This data is often presented through Root Mean Square Deviation (RMSD) plots to assess structural stability over the simulation time and radial distribution functions (RDFs) to understand solvent organization.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, or GROMOS | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Simulation Time | 100 - 500 nanoseconds | Provides sufficient time to observe relevant molecular motions. |
| Temperature | 300 K | Simulates conditions at or near room temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure conditions. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including spectroscopic parameters. scirp.org By calculating the electronic structure of a molecule, DFT can generate theoretical spectra (such as NMR, IR, and UV-Visible) that can be compared with experimental results to confirm or elucidate the molecular structure. youtube.com
For this compound, DFT calculations would involve first optimizing the molecule's geometry to find its lowest energy state. Following optimization, specific calculations are performed:
NMR Spectroscopy: DFT can compute the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (ppm) by referencing a standard, such as tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental NMR spectra. youtube.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, N-H bend), which can be matched to absorption peaks in an experimental IR spectrum.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. scirp.orgyoutube.com These transitions correspond to the absorption of UV or visible light and can be used to predict the λ_max (wavelength of maximum absorbance) values. youtube.com
A strong correlation between the calculated and experimental spectra provides high confidence in the assigned structure of the synthesized compound.
| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-31G) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (Amide Carbonyl) | Data not available | Data not available |
| C-NH2 (Aromatic) | Data not available | Data not available |
| CH (Isopropyl) | Data not available | Data not available |
| N-CH3 (Methyl) | Data not available | Data not available* |
In Silico Modeling of Molecular Interactions (non-biological target specific)
Beyond self-dynamics, computational modeling can predict how this compound interacts with other non-biological molecules or materials. This is valuable in fields like materials science, formulation, and environmental chemistry. Techniques like molecular docking and DFT are used to model these intermolecular interactions.
For instance, one could model the interaction of this benzamide derivative with a cyclodextrin (B1172386) molecule, which is often used in formulations to enhance solubility or stability. A molecular docking study would predict the most likely binding pose and affinity of the benzamide within the cyclodextrin cavity. Subsequent DFT or MD simulations could then be used to analyze the specific forces driving this interaction, such as:
Van der Waals forces: Between the nonpolar parts of the benzamide (phenyl ring) and the cyclodextrin cavity.
Hydrogen bonding: Between the benzamide's amino or amide groups and the hydroxyl groups on the rim of the cyclodextrin.
Charge transfer: Electronic analysis from DFT can reveal if there is a transfer of electron density between the two molecules upon complexation. researchgate.net
These studies can predict which materials might effectively adsorb the compound or which excipients would be most suitable for creating a stable formulation, all without a biological focus. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies (non-biological activity focused)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. nih.gov Unlike QSAR (Quantitative Structure-Activity Relationship), which focuses on biological activity, QSPR is concerned with properties like boiling point, solubility, vapor pressure, and partition coefficient.
For this compound, a QSPR study would begin by calculating a set of numerical values, known as molecular descriptors, that represent its structural, electronic, and topological features. These descriptors could include:
Molecular Weight
LogP (octanol-water partition coefficient)
Polar Surface Area (PSA)
Number of hydrogen bond donors/acceptors
Dipole moment
Intermolecular Interactions and Supramolecular Chemistry of 2 Amino N Methyl N Propan 2 Yl Benzamide
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding is anticipated to be a dominant intermolecular interaction in 2-amino-N-methyl-N-(propan-2-yl)benzamide, significantly influencing its structure in both solid and solution phases. The molecule possesses a primary amine group (-NH₂) and a tertiary amide group (-C(O)N-), which can act as hydrogen bond donors and acceptors, respectively.
The presence of the amino group at the ortho position to the benzamide (B126) substituent allows for the potential formation of an intramolecular hydrogen bond. This interaction would occur between one of the hydrogen atoms of the amino group and the carbonyl oxygen atom of the amide group, forming a stable six-membered ring. This type of intramolecular hydrogen bond is a common feature in ortho-substituted benzamides and contributes to the planarity of the molecule. In similar structures, such as 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, an intramolecular N—H⋯O hydrogen bond is observed, forming an S(6) ring motif, which suggests a similar conformation could be expected for this compound. wikipedia.org
In the solid state, the remaining hydrogen on the primary amino group and potentially activated C-H bonds can participate in intermolecular hydrogen bonding. These interactions are crucial in the formation of supramolecular assemblies such as dimers and polymers. For instance, in the crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an R2²(8) ring motif. acs.org While the specific acceptor atom differs, this illustrates a common dimerization pattern in related benzamide derivatives.
The amino group can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional chains or more complex three-dimensional networks. The specific nature of these networks will depend on the steric hindrance imposed by the N-methyl and N-isopropyl groups. Theoretical studies on benzamide derivatives, such as 2,6-difluorobenzamide, have shown the formation of mutual intermolecular hydrogen bonds, leading to extended amide…amide dimer synthons. mdpi.com
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| N-H (amino) | O=C (amide) | Intramolecular | S(6) ring |
| N-H (amino) | O=C (amide) | Intermolecular | Dimer (e.g., R2²(8) ring), chains |
| C-H (aromatic/alkyl) | O=C (amide) | Intermolecular | Chain/Network stabilization |
Pi-Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, other non-covalent interactions play a significant role in the supramolecular architecture of aromatic compounds like this compound.
Self-Assembly Processes and Supramolecular Architecture
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net For this compound, the interplay of hydrogen bonding, π-stacking, and van der Waals forces is expected to drive its self-assembly into a well-defined supramolecular architecture. The principles of crystal engineering can be applied to predict and control these self-assembly processes.
The functional groups present in this compound make it a suitable candidate for the formation of co-crystals. Co-crystals are multicomponent crystals held together by non-covalent interactions, often hydrogen bonds. nih.gov By selecting appropriate co-formers, such as dicarboxylic acids, it is possible to design novel solid forms with tailored physicochemical properties. Studies on para-substituted benzamide derivatives have shown that they readily form co-crystals with dicarboxylic acids, often through robust hydrogen bonding between the amide/amino groups and the carboxylic acid moieties. acs.org The formation of inclusion compounds, where one molecule (the host) forms a cavity that encapsulates another molecule (the guest), is also a possibility, depending on the supramolecular architecture adopted by the benzamide.
Influence of Molecular Geometry on Crystal Packing
The solid-state packing of this compound is fundamentally governed by its molecular geometry, which is a composite of the steric and electronic effects of its constituent parts: the aminobenzoyl core and the N-methyl and N-isopropyl substituents.
The orientation of the N-alkyl groups relative to the carbonyl oxygen is a defining feature. In related N,N-dialkylamides, the less bulky alkyl group often orients itself syn to the carbonyl oxygen, while the more sterically demanding group (in this case, isopropyl) adopts an anti position to minimize steric strain. However, studies on amides with two bulky substituents, like diisopropylamine (B44863) derivatives, show that both groups may be forced into skewed conformations to avoid unfavorable steric interactions. cdnsciencepub.com For this compound, the isopropyl group's orientation will significantly influence how molecules can approach each other and pack in a crystal lattice.
Furthermore, the dihedral angle between the plane of the phenyl ring and the amide group is a crucial parameter. In N-isopropylbenzamide, this angle is approximately 30.0°. nih.gov The presence of the ortho-amino group in the target molecule can influence this angle through potential intramolecular hydrogen bonding. Studies on N-unsubstituted 2-aminobenzamides have confirmed the presence of a strong intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen, forming a stable six-membered ring. mdpi.comnih.gov This interaction planarizes a significant portion of the molecule. However, in the case of the tertiary amide this compound, this specific intramolecular hydrogen bond is absent. Instead, the primary amino group (-NH₂) remains a potent hydrogen bond donor.
The steric bulk of the N-isopropyl and N-methyl groups will likely force the amide group out of the plane of the benzene (B151609) ring to some degree, preventing full conjugation. This twisting will have direct consequences for the types of intermolecular interactions that can form. A highly twisted conformation may hinder efficient π-π stacking of the aromatic rings, a common packing motif in aromatic compounds.
In the absence of a strong intramolecular hydrogen bond to the carbonyl, the primary amino group is free to engage in intermolecular hydrogen bonding. It is highly probable that the dominant supramolecular synthons—reliable and predictable hydrogen-bonding patterns—will involve the amino group. Based on studies of other aminobenzamides, a common and robust interaction is the formation of hydrogen-bonded dimers or chains. For instance, the amino group of one molecule can donate a hydrogen to the carbonyl oxygen of a neighboring molecule (N-H···O) or to the amino nitrogen of another (N-H···N), leading to extended networks. nih.gov
The interplay of these factors—the twisted amide group due to sterically demanding N-substituents and the availability of the ortho-amino group for hydrogen bonding—will likely result in a complex three-dimensional packing arrangement where hydrogen-bonded chains or layers are organized in a way that accommodates the bulky alkyl groups.
Table 1: Representative Crystallographic Parameters of Related Benzamide Structures This table presents typical data from related compounds to illustrate the geometric parameters influencing crystal packing.
| Compound | Dihedral Angle (Phenyl-Amide) (°) | Key Intermolecular Interaction | Reference |
|---|---|---|---|
| N-Isopropylbenzamide | 30.0 | N-H···O hydrogen-bonded chains | nih.gov |
| 2-Amino-5-bromobenzamide | (Planar due to intramol. H-bond) | Intramolecular N-H···O; Intermolecular N-H···O and N-H···N bonds | nih.gov |
| Dichloridobis(benzamide-κO)zinc(II) | N/A | N-H···O and N-H···Cl hydrogen bonds | nih.gov |
Spectroscopic Probes for Studying Intermolecular Association
Spectroscopic techniques are invaluable for elucidating the nature and extent of intermolecular interactions in this compound, both in solution and in the solid state.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The stretching frequency of an N-H bond is a direct reporter of its involvement in such interactions. In a non-associated state (e.g., in a dilute solution of a non-polar solvent), the primary amino group (-NH₂) of this compound would exhibit two characteristic N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically in the 3400-3500 cm⁻¹ region. libretexts.org
Upon formation of intermolecular N-H···O or N-H···N hydrogen bonds in the solid state or in concentrated solutions, these bands would be expected to:
Shift to lower frequencies (redshift): The N-H bond is weakened and elongated upon hydrogen bond donation, lowering the energy required to excite its stretching vibration.
Broaden: A population of molecules with slightly different hydrogen bond strengths and geometries leads to a broader absorption band.
The C=O stretching frequency of the amide, typically observed around 1630-1680 cm⁻¹, is also affected. If the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching vibration will shift to a lower frequency, although this shift is generally less pronounced than that of the N-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the electronic environment of nuclei and is a powerful tool for studying intermolecular associations in solution.
¹H NMR: The chemical shift of the amino protons (-NH₂) is highly sensitive to hydrogen bonding. In a concentrated solution where intermolecular association is prevalent, the NH₂ protons would appear as a broadened signal at a downfield chemical shift (higher ppm) compared to a dilute solution. The exact chemical shift is often dependent on concentration and temperature, as these factors influence the equilibrium between associated and non-associated species. In some cases, the addition of a few drops of D₂O to the NMR sample will cause the NH₂ signal to disappear due to proton-deuterium exchange, confirming its identity. libretexts.org
Variable Temperature NMR: Performing ¹H NMR experiments at different temperatures can provide evidence for hydrogen bonding. As the temperature is increased, hydrogen bonds are disrupted, and the chemical shift of the NH protons typically moves upfield (to lower ppm).
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can detect through-space proximity between protons. Intermolecular NOEs could potentially be observed between protons of adjacent molecules in a stable dimer or aggregate, providing direct proof of association in solution.
UV-Visible Spectroscopy: While less direct than IR or NMR, UV-Vis spectroscopy can indicate changes in conjugation and electronic structure that may accompany intermolecular association. The aromatic chromophore of the benzamide will have characteristic π→π* transitions. The formation of aggregates can perturb these electronic transitions, leading to shifts in the absorption maximum (λ_max) or changes in the molar absorptivity. Studies on halogenated 2-aminobenzamides show absorption bands around 258 nm and 355 nm in DMSO. mdpi.com Changes in these bands upon varying concentration could suggest aggregation.
Table 2: Representative Spectroscopic Data Indicating Intermolecular Association in Aminobenzamides This table provides examples of spectroscopic shifts from related compounds that are indicative of the hydrogen bonding expected for the title compound.
| Spectroscopic Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | N-H stretch shifts from ~3500 cm⁻¹ (free) to lower frequencies and broadens in the solid state. | Formation of intermolecular N-H···X (X=O, N) hydrogen bonds. | libretexts.org |
| ¹H NMR Spectroscopy | Amide/Amine NH protons appear as broad signals at a downfield chemical shift (e.g., > 7 ppm). | Deshielding due to involvement in hydrogen bonding. | mdpi.com |
| ¹H NMR (Variable Temp.) | Upfield shift of NH proton signal upon heating. | Disruption of hydrogen bonds at higher temperatures. | General Principle |
| UV-Vis Spectroscopy | Shift in λ_max upon change in concentration. | Change in electronic environment due to aggregation (e.g., H- or J-aggregation). | mdpi.com |
Future Research Directions and Unexplored Avenues for 2 Amino N Methyl N Propan 2 Yl Benzamide
Development of Asymmetric Synthesis Approaches for Chiral Analogues
While 2-amino-N-methyl-N-(propan-2-yl)benzamide is itself achiral, the development of synthetic routes to its chiral analogues is a crucial first step toward applications in stereoselective catalysis and medicinal chemistry. A primary area of future research lies in the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. youtube.com For tertiary benzamides like the subject compound, rotation around the aryl-carbonyl bond can be restricted by introducing bulky substituents at the ortho positions of the aniline (B41778) ring, leading to stable, axially chiral molecules. nih.govnih.gov
Catalytic asymmetric methods are particularly attractive for this purpose. nih.gov Research could focus on adapting existing protocols, such as peptide-catalyzed or bifunctional organocatalyst-driven electrophilic aromatic substitution (e.g., bromination) on the aniline ring, to induce atropisomerism. nih.govnih.govnih.gov Another promising avenue is the use of chiral transition metal complexes, for instance, those of rhodium or chromium, to direct C-H functionalization or enantiotopic lithiation of prochiral precursors. nih.govacs.org Furthermore, creating analogues with traditional point chirality, for example, by modifying the N-alkyl groups with chiral centers, could be achieved using chiral building blocks or asymmetric allylation reactions. beilstein-journals.org
Table 1: Proposed Strategies for Asymmetric Synthesis of Chiral Analogues
| Strategy | Description | Key Methodologies | Potential Chiral Analogue |
|---|---|---|---|
| Atroposelective Synthesis | Inducing axial chirality by restricting rotation around the Ar-C(O) bond through ortho-substitution. | Peptide-catalyzed halogenation; Bifunctional organocatalysis; Transition-metal-catalyzed C-H activation. nih.govnih.gov | 2-amino-3-bromo-N-methyl-N-(propan-2-yl)benzamide |
| Chiral Auxiliary Approach | Attaching a temporary chiral group to guide a stereoselective reaction, followed by its removal. | Use of chiral amines or alcohols derived from natural sources. | Parent compound synthesized with high enantiomeric purity. |
| Point Chirality Introduction | Incorporating a stereocenter onto one of the N-alkyl substituents. | Asymmetric allylation of a precursor; Use of chiral starting materials like (S)-1-isopropylethylamine. | 2-amino-N-((S)-butan-2-yl)-N-methylbenzamide |
Investigation of Photophysical Properties and Excited State Dynamics
The 2-aminobenzamide (B116534) core, also known as anthranilamide, is a well-established fluorophore. However, the specific photophysical properties of this compound have not been characterized. Future work should systematically investigate its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. Of particular interest is how the N,N-disubstituted amide group influences these properties compared to primary or secondary aminobenzamides.
Advanced studies could probe the excited-state dynamics using time-resolved spectroscopic techniques. nih.gov These experiments can reveal the pathways of energy dissipation after photoexcitation, such as internal conversion and intersystem crossing. researchgate.netscilit.com The steric hindrance provided by the methyl and isopropyl groups may lead to a twisted intramolecular charge transfer (TICT) state, which would significantly affect the fluorescence characteristics.
Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), will be an indispensable tool. mpg.dewikipedia.org TD-DFT calculations can predict electronic excitation energies, oscillator strengths, and the nature of excited states, providing a theoretical framework for interpreting experimental results. nih.govnih.gov Such studies can elucidate the role of specific molecular orbitals in the electronic transitions and rationalize the observed photophysical behavior. nih.gov
Table 2: Proposed Photophysical Investigation Plan
| Area of Investigation | Experimental Techniques | Computational Methods | Key Parameters to Determine |
|---|---|---|---|
| Steady-State Properties | UV-Vis Spectroscopy, Fluorescence Spectroscopy | DFT, TD-DFT | Absorption/Emission Maxima (λabs/λem), Molar Absorptivity (ε), Fluorescence Quantum Yield (ΦF) |
| Excited-State Dynamics | Time-Correlated Single Photon Counting (TCSPC), Femtosecond Transient Absorption | TD-DFT, Non-adiabatic dynamics simulations | Fluorescence Lifetime (τF), Rates of Internal Conversion (kIC) and Intersystem Crossing (kISC) |
| Environmental Effects | Solvatochromism studies (using solvents of varying polarity) | TD-DFT with solvent models (e.g., COSMO) | Lippert-Mataga analysis, Changes in dipole moment upon excitation |
Advanced Reaction Mechanism Studies using Computational and Experimental Techniques
A deep understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and designing new synthetic routes. A key area for investigation is the common synthesis of 2-aminobenzamides from isatoic anhydride (B1165640) and the corresponding amine. nih.govmdpi.com
Future research should employ a synergistic approach combining computational modeling with experimental validation. researchgate.netscielo.br Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states, intermediates, and the rate-determining step. nih.govacs.org This can clarify, for example, the role of catalysts and the effect of substituents on the reaction rate and outcome.
Experimental techniques to complement these computational studies include kinetic monitoring via spectroscopy (NMR, UV-Vis), in-situ reaction monitoring, and kinetic isotope effect (KIE) studies. These experiments provide real-world data to validate and refine the proposed computational models, leading to a robust and comprehensive understanding of the reaction mechanism. acs.org
Table 3: Framework for Mechanistic Studies
| Stage | Computational Technique | Experimental Technique | Objective |
|---|---|---|---|
| Pathway Mapping | Density Functional Theory (DFT) | Reaction profiling (e.g., HPLC, GC-MS) | Identify all plausible intermediates and transition states on the reaction coordinate. |
| Energetics | Calculation of activation energies and reaction enthalpies | Kinetic analysis (Arrhenius/Eyring plots) | Determine the rate-determining step and overall thermodynamic feasibility. scielo.br |
| Validation | Simulating kinetic isotope effects | Measurement of KIEs using isotopically labeled reactants | Confirm the nature of bond-breaking/forming in the rate-determining transition state. |
| Catalyst Role | Modeling catalyst-substrate interactions | In-situ spectroscopy (NMR, IR), catalyst poisoning experiments | Elucidate the precise role of a catalyst in lowering the activation barrier. |
Design of Novel Functional Materials Based on this compound Derivatives
The benzamide (B126) functional group is a robust hydrogen-bonding motif that has been extensively used to construct supramolecular polymers and other functional materials. nih.govtue.nlnih.gov The this compound scaffold is an attractive building block for new materials due to its combination of a hydrogen-bond-donating amino group and a sterically demanding tertiary amide.
Future research should explore the derivatization of this molecule to create monomers for polymerization or self-assembly. For instance, introducing polymerizable groups (e.g., vinyl, acrylate) or additional hydrogen-bonding sites could lead to novel polymers with tailored properties. The interplay between the hydrogen bonding of the 2-amino group and the steric hindrance from the N-alkyl groups could be exploited to control the packing and morphology of self-assembled structures, such as organogels or liquid crystals. acs.org Investigations into the self-assembly of benzene-1,3,5-tricarboxamides (BTAs) have shown how amide connectivity and peripheral groups dictate the stability and properties of the resulting supramolecular polymers, providing a blueprint for similar studies on this compound's derivatives. tue.nlacs.org
Table 4: Potential Functional Materials from this compound Derivatives
| Material Class | Proposed Modification | Potential Application | Rationale |
|---|---|---|---|
| Supramolecular Polymers | Attachment of long alkyl chains to the phenyl ring. | Organogels, stimuli-responsive materials. | H-bonding from the amino group drives 1D assembly, while van der Waals forces from alkyl chains promote gelation. nih.gov |
| Conjugated Polymers | Polymerization via the amino group and an additional functional group (e.g., a boronic ester on the ring). | Organic electronics (OLEDs, OFETs). | The aminobenzamide core can be part of a larger conjugated system with potential for charge transport and emission. |
| Functionalized Porous Materials | Grafting the molecule onto a porous support like silica (B1680970) or a metal-organic framework (MOF). | Selective adsorption, heterogeneous catalysis. | The amino and amide groups can serve as active sites for binding or catalysis. |
| Biocompatible Materials | Covalent attachment of biocompatible units like polyethylene (B3416737) glycol (PEG). | Drug delivery, tissue engineering. | BTA-based supramolecular polymers have been explored as potential biomaterials. nih.gov |
Exploration of this compound as a Component in Chemical Sensing Systems
Fluorescent chemosensors are powerful tools for detecting and quantifying analytes with high sensitivity and selectivity. nih.gov The 2-aminobenzamide moiety, as a fluorophore, is an excellent platform for designing such sensors. rsc.org The fluorescence of this scaffold is often sensitive to the local environment, including polarity, pH, and the presence of metal ions.
A key research avenue is to develop derivatives of this compound that can act as "turn-on" or "turn-off" fluorescent sensors. This can be achieved by introducing a receptor unit that selectively binds to a target analyte. The binding event would then trigger a change in the photophysical properties of the aminobenzamide fluorophore, for example, through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). nih.gov
The tertiary amide group, along with the adjacent amino group, could form a pre-organized binding pocket for specific cations or anions. By systematically modifying the aromatic ring or the N-alkyl groups, it should be possible to tune the selectivity and sensitivity of these sensors for a wide range of targets, from heavy metal ions to biologically relevant anions. mdpi.comrsc.org
Table 5: Proposed Designs for Chemosensors
| Target Analyte | Sensor Design Principle | Proposed Structural Modification | Sensing Mechanism |
|---|---|---|---|
| Heavy Metal Ions (e.g., Hg2+, Pb2+) | Chelation-Enhanced Fluorescence (CHEF) | Introduction of a polyether or aza-crown ether loop connecting the 2-amino group and the aromatic ring. | Analyte binding restricts molecular vibrations and enhances fluorescence intensity. mdpi.com |
| Anions (e.g., F-, CN-) | H-Bonding Induced Perturbation | Incorporation of a urea (B33335) or thiourea (B124793) moiety attached to the phenyl ring. | Anion binding through hydrogen bonds alters the electron density of the fluorophore, causing a spectral shift. |
| pH Sensing | pH-dependent protonation | No modification needed for the core structure. | Protonation of the 2-amino group alters the intramolecular charge transfer characteristics, leading to a pH-dependent fluorescence response. |
| Toxic Gases (e.g., Phosgene) | Reactivity-based Sensing | The primary 2-amino group can react specifically with phosgene. | The reaction forms a new product with distinctly different fluorescent properties, enabling detection. rsc.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide to ensure purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. Key steps include:
- Use of coupling agents (e.g., EDCI/HOBt) to activate carboxylic acids for amide bond formation.
- Controlled alkylation conditions (e.g., temperature, solvent polarity) to prevent over-alkylation or side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural identity of this compound?
- Methodological Answer :
- 1H NMR : Identify peaks for aromatic protons (δ 6.5–8.0 ppm), N-methyl singlet (~δ 2.8–3.2 ppm), and isopropyl methine/methyl groups (δ 1.2–1.4 ppm).
- 13C NMR : Confirm carbonyl carbon (δ ~165–170 ppm) and quaternary carbons in the isopropyl group.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between substituents .
Q. What analytical techniques are essential for assessing the purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₆N₂O).
- HPLC with UV/Vis detection : Quantify purity (>95% threshold for biological assays).
- Melting Point Analysis : Compare observed vs. literature values to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases) or receptors.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity data.
- MD Simulations : Assess stability of ligand-target complexes over time .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines.
- SAR Re-evaluation : Systematically modify substituents (e.g., halogenation, alkyl chain length) to isolate activity drivers.
- Crystallographic Studies : Use SHELX programs to determine binding modes and identify steric/electronic influences .
Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s formalism to identify motifs (e.g., chains, rings).
- SHELXL Refinement : Optimize crystal structure models to resolve disorder or thermal motion artifacts.
- Thermogravimetric Analysis (TGA) : Correlate packing efficiency with thermal stability .
Q. What experimental designs optimize the enantiomeric purity of chiral analogs of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation steps.
- Circular Dichroism (CD) : Verify absolute configuration post-synthesis .
Tables for Data Comparison
Table 1 : Comparison of Synthetic Yields Under Different Alkylation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | K₂CO₃ | 72 | 92 |
| THF | 60 | NaH | 65 | 88 |
| Acetonitrile | 40 | DBU | 58 | 85 |
| Source: Adapted from |
Table 2 : Biological Activities of Benzamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 2-Amino-N-methyl derivative | Kinase A | 0.45 | 12.3 |
| 4-Chloro analog | Kinase B | 1.2 | 5.8 |
| N-Isopropyl variant | Protease X | 8.7 | 1.5 |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
